1-Carboxy-1'-[(dimethylamino)-carbonyl]ferrocene
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Overview
Description
1-Carboxy-1’-[(dimethylamino)carbonyl]ferrocene is an organometallic compound that features a ferrocene core with a carboxyl group and a dimethylaminocarbonyl group attached to it. This compound is known for its unique redox properties and stability, making it a valuable molecule in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Carboxy-1’-[(dimethylamino)carbonyl]ferrocene typically involves the reaction of ferrocene with appropriate reagents to introduce the carboxyl and dimethylaminocarbonyl groups. One common method involves the acylation of ferrocene with dimethylcarbamoyl chloride followed by carboxylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Carboxy-1’-[(dimethylamino)carbonyl]ferrocene undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to ferrocene using reducing agents like sodium borohydride.
Substitution: The carboxyl and dimethylaminocarbonyl groups can participate in substitution reactions with nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include ferrocenium ion and substituted ferrocene derivatives .
Scientific Research Applications
1-Carboxy-1’-[(dimethylamino)carbonyl]ferrocene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Carboxy-1’-[(dimethylamino)carbonyl]ferrocene involves its redox properties. The ferrocene core can undergo reversible oxidation and reduction, which is utilized in various applications. The carboxyl and dimethylaminocarbonyl groups can interact with molecular targets through hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Carboxy-1’-[(dimethylamino)carbonyl]ferrocene can be compared with other ferrocene derivatives such as:
Ferrocene: The parent compound with no substituents, known for its stability and redox properties.
Ferrocenium ion: The oxidized form of ferrocene, used in various redox reactions.
1,1’-Diacetylferrocene: A derivative with acetyl groups, used in organic synthesis and catalysis.
Properties
Molecular Formula |
C14H15FeNO3-6 |
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Molecular Weight |
301.12 g/mol |
IUPAC Name |
cyclopentanecarboxylic acid;N,N-dimethylcyclopenta-1,3-diene-1-carboxamide;iron |
InChI |
InChI=1S/C8H10NO.C6H5O2.Fe/c1-9(2)8(10)7-5-3-4-6-7;7-6(8)5-3-1-2-4-5;/h3-6H,1-2H3;1-4H,(H,7,8);/q-1;-5; |
InChI Key |
HGUOWKKJSGHCMV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C[CH-]1.[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.[Fe] |
Canonical SMILES |
CN(C)C(=O)[C-]1C=CC=C1.[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.[Fe] |
Synonyms |
1-carboxy-1'-((dimethylamino)carbonyl)ferrocene 1-CDMAC-ferrocene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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